molecular formula C7H12O4 B2934936 3-Methoxyoxane-3-carboxylic acid CAS No. 1544528-44-0

3-Methoxyoxane-3-carboxylic acid

Cat. No.: B2934936
CAS No.: 1544528-44-0
M. Wt: 160.169
InChI Key: SUWUPRIGJXKBNM-UHFFFAOYSA-N
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Description

Contextualization of Heterocyclic Carboxylic Acids with Oxane Scaffolds

Heterocyclic compounds, which incorporate at least one atom other than carbon within a ring system, are a cornerstone of organic chemistry and pharmacology. rsc.orgnih.gov They represent a prominent class of molecules that possess a wide array of pharmacological activities, making them attractive targets for drug discovery. nih.gov When a carboxylic acid functional group is attached to such a ring, it forms a heterocyclic carboxylic acid. This functional group imparts acidic properties to the molecule, allowing it to ionize in aqueous solutions and react with bases to form salts and water. lumenlearning.comlibretexts.org

The oxane ring, the preferred IUPAC name for tetrahydropyran (B127337), is a saturated six-membered ether. wikipedia.org It is a common scaffold found in numerous natural products, most notably in pyranose sugars like glucose. wikipedia.org In synthetic chemistry, derivatives of oxane, such as 3,4-dihydropyran, are frequently used to generate protecting groups for alcohols. wikipedia.org The oxane ring itself is relatively stable and its presence in a molecule can influence properties like polarity and hydrogen-bonding capacity. The combination of the stable oxane scaffold with the reactive and ionizable carboxylic acid group creates a class of compounds with potential applications as building blocks in the synthesis of more complex molecules. chemscene.com

Significance of the 3-Substituted Oxane Moiety in Advanced Organic Synthesis

The specific placement of substituents on a heterocyclic ring is crucial for determining its chemical and physical properties. The 3-substituted oxane moiety is of particular interest in synthetic design. Research into related four-membered oxetane (B1205548) rings highlights the value of substitution at the 3-position. acs.orgrsc.org For instance, 3-substituted oxetanes are increasingly used in medicinal chemistry as isosteric replacements for gem-dimethyl and carbonyl groups, often leading to improved physicochemical properties. nih.gov A key advantage is that introducing a substituent at the 3-position of the ring does not create a new stereocenter if the substituent itself is achiral, which can simplify synthetic pathways. acs.org

This principle extends to the six-membered oxane ring. The 3-position offers a site for chemical modification that is distinct from the heteroatom at position 1 and the more distant C4. The conformational analysis of such substituted six-membered rings, often studied using NMR spectroscopy, is critical for understanding their three-dimensional structure and how they interact with biological targets. researchgate.net The synthesis of molecules with functionality at the C3 position, such as 3-substituted 3,4-dihydroisocoumarins, is an active area of research, demonstrating the importance of this substitution pattern in building complex heterocyclic systems. researchgate.net Therefore, the 3-methoxy and 3-carboxylic acid groups on the oxane ring of the title compound represent a specific functionalization pattern that is synthetically relevant for creating structurally precise molecules.

Overview of Academic Research Trajectories for Similar Compounds

While direct academic studies on 3-methoxyoxane-3-carboxylic acid are limited, extensive research exists for structurally related compounds, indicating several potential research directions. A major trajectory involves the synthesis of complex, substituted heterocyclic scaffolds for applications in medicinal chemistry. For example, researchers have developed and studied 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives as potent and selective ligands for monoamine transporters, which are important targets for neurological drugs. nih.gov Similarly, other bicyclo-octane derivatives, such as 4-aminobicyclo[2.2.2]octanes and 3,8-diazabicyclo-[3.2.1]-octanes, have been investigated for antimalarial, antitrypanosomal, and antiarrhythmic activities. nih.govresearchgate.net This demonstrates a clear trend of using substituted octane-like frameworks to build novel therapeutic agents.

Another significant research trajectory focuses on the development of new synthetic methods. The synthesis of coumarin-3-carboxylic acids, for instance, has been achieved using various catalytic methods, highlighting the ongoing effort to efficiently create substituted heterocyclic carboxylic acids. researchgate.net Furthermore, research into the synthesis of fragrance compounds, such as 3,7-dimethyl-7-methoxyoctane-2-ol, shows that substituted octane (B31449) skeletons also have applications in materials and consumer products chemistry. usfca.edu These diverse research efforts underscore the broad interest in substituted oxane and octane-type molecules, driven by their potential utility in fields ranging from drug discovery to materials science.

Data Tables

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₇H₁₂O₃
Molecular Weight 160.17 g/mol
CAS Number 1544528-44-0
Monoisotopic Mass 160.073544 Da
Synonyms 3-methoxy-tetrahydropyran-3-carboxylic acid

Data sourced from chemical supplier databases and computational models. uni.luarctomsci.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxyoxane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-7(6(8)9)3-2-4-11-5-7/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWUPRIGJXKBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methoxyoxane 3 Carboxylic Acid

Stereoselective Synthesis Strategies Towards the Chiral C-3 Center

Achieving control over the absolute and relative stereochemistry at the C-3 position is paramount for the synthesis of enantiopure 3-methoxyoxane-3-carboxylic acid. This section details enantioselective and diastereoselective routes, the use of chiral auxiliaries, asymmetric catalysis, and the application of multicomponent and cascade reactions to construct this complex chiral center.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, a critical aspect in the development of pharmaceuticals and other biologically active compounds. frontiersin.org Diastereoselective reactions are employed to control the relative stereochemistry of multiple chiral centers within a molecule. beilstein-journals.org For this compound, these strategies could be applied through several hypothetical pathways. One potential route involves the asymmetric transfer hydrogenation of a γ-keto carboxylic acid precursor, which could undergo a reduction/lactonization sequence to afford the chiral oxane ring with high diastereo- and enantioselectivity. rsc.org Dynamic kinetic resolution, coupled with such a reduction, can be a powerful tool for converting a racemic starting material into a single, highly enriched stereoisomer. rsc.orgnih.gov

Another approach could involve a cascade inter–intramolecular double Michael addition process, which has been successfully used to create multi-substituted cyclohexanones with high diastereoselectivity. beilstein-journals.org Adapting this strategy to an oxane system could provide a powerful method for setting the stereochemistry of the ring.

StrategyCatalyst/ReagentSelectivityPotential Application to Target
Asymmetric Transfer HydrogenationRu-Catalyst / Formic acid–triethylamineHigh dr (>20:1) and ee (up to 99%) for γ-lactones rsc.orgReduction of a suitable γ-keto acid precursor to form the chiral oxane core.
Dynamic Kinetic ResolutionBrønsted Acid CatalysisHigh yields and selectivities for trioxanes nih.govResolution of a racemic hemiacetal intermediate to favor one enantiomer.
Cascade Michael–Aldol (B89426) ReactionPhase Transfer Catalyst (e.g., TBAB)Complete diastereoselectivity in some cases beilstein-journals.orgConstruction of the substituted oxane ring from acyclic precursors.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed. This method is a robust way to control absolute stereochemistry. bath.ac.uk For instance, oxazinanones and Evans' oxazolidinone have been effectively used as chiral auxiliaries in stereoselective enolate alkylations and aldol reactions, which could be adapted to build the carbon skeleton of this compound before cyclization. bath.ac.ukrsc.org The auxiliary can guide the diastereoselective transformation, and its subsequent removal yields the enantiomerically enriched product. wikipedia.org

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of a chiral product, is a highly efficient and atom-economical approach. frontiersin.orgepfl.ch Chiral Brønsted acids have been used to catalyze cascade reactions, such as acetalization/oxa-Michael additions, to produce enantioenriched trioxanes. nih.gov Similarly, chiral organocatalysts can be employed. For example, the amino acid L-proline can catalyze the formation of an enamine, which then undergoes a stereoselective reaction, effectively creating enantiopure products with high selectivity. youtube.com This type of catalysis could be envisioned for an intramolecular cyclization to form the oxane ring, where the catalyst controls the facial selectivity of the ring-closing step.

MethodCatalyst/AuxiliaryType of ReactionKey Feature
Chiral Auxiliary Evans' OxazolidinoneAldol Reaction bath.ac.ukPredictable control of absolute stereochemistry in C-C bond formation.
Chiral Auxiliary OxazinanonesEnolate Alkylation rsc.orgHigh diastereoselectivity, with the auxiliary being recyclable.
Asymmetric Catalysis Chiral Brønsted AcidAcetalization/Oxa-Michael Cascade nih.govDesymmetrization of prochiral substrates to create chiral heterocycles.
Asymmetric Catalysis L-Proline (Organocatalyst)Enamine Catalysis youtube.comInexpensive, stable catalyst for producing enantiopure products.

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates most of the atoms of the starting materials. tcichemicals.comnih.gov This approach is highly convergent and efficient for building molecular complexity. nih.govrug.nl Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are well-known for their ability to generate diverse molecular scaffolds. nih.govnih.gov A hypothetical Ugi-type reaction could be designed to assemble the precursor to this compound, incorporating the necessary functional groups in one pot before a final cyclization step.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. beilstein-journals.org These processes are highly efficient as they avoid the need for isolation and purification of intermediates. nih.gov An acetalization/oxa-Michael cascade, catalyzed by a chiral Brønsted acid, has been shown to be effective in the desymmetrization of p-peroxyquinols to form trioxanes, demonstrating the power of cascade catalysis in constructing complex oxygen-containing heterocycles with multiple stereocenters. nih.gov

Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations in Oxane Systems

The construction of the oxane ring itself, along with the precise installation of the substituents at C-3, relies on effective C-C and C-O bond-forming reactions. This section covers modern methods for building the heterocyclic core and for the targeted functionalization of the C-3 position.

Cycloaddition reactions are a cornerstone of cyclic system synthesis. A photochemical [2+2] cycloaddition, for example, can be a key step in rapidly constructing complex polycyclic systems containing vicinal quaternary centers. nih.gov For the oxane core, a hetero-Diels-Alder reaction ([4+2] cycloaddition) between a diene and an aldehyde or ketone is a classic and powerful strategy for forming the six-membered ring.

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure through the formation of two new bonds, are also highly effective. scripps.edu Lewis acid-catalyzed intramolecular directed aldol condensations have been used to prepare tetrahydropyran-4-ones, which are structurally related to the oxane core of the target molecule. rsc.org Furthermore, 1,6-addition-based annulation reactions have emerged as a prominent tool for accessing diverse O- and N-containing heterocycles. chim.it These reactions can be catalyzed by a range of species, including Lewis acids, Brønsted acids, and transition metals. chim.it

Reaction TypeDescriptionKey Features
[4+2] Cycloaddition Hetero-Diels-Alder reaction between a diene and a carbonyl compound.Convergent route to six-membered oxygen heterocycles.
[2+2] Photocycloaddition Light-induced reaction between two unsaturated components to form a four-membered ring, which can be a precursor. nih.govCan install vicinal quaternary centers in a single step. nih.gov
Intramolecular Aldol Annulation Lewis acid-catalyzed cyclization of enol silanes and acetals. rsc.orgForms tetrahydropyranone structures. rsc.org
1,6-Addition-Based Annulation Utilizes synthons like para-quinone methides in the presence of various catalysts. chim.itVersatile tool for synthesizing a wide range of oxa-heterocycles. chim.it

The introduction of the methoxy (B1213986) and carboxyl groups at the C-3 position can be achieved either by incorporating them into the acyclic precursors before cyclization or by functionalizing the pre-formed oxane ring. A synthesis of 6-methoxytetrahydropyran-3-carboxylic acid, a constitutional isomer of the target, involved an intramolecular cyclization followed by saponification and decarboxylation to install the carboxylic acid group. prepchem.com A similar strategy could be adapted for the target molecule.

Direct C-H functionalization is a modern strategy that allows for the introduction of functional groups at specific positions, often with high regioselectivity. nih.gov While challenging, a late-stage C-H functionalization at the C-3 position of an oxane precursor could potentially be developed. More conventional methods would involve starting with a precursor already bearing suitable functional groups. For example, a synthetic route could start from a substituted malonate derivative, which already contains the precursors for the geminal methoxy and carboxyl groups, followed by steps to build the rest of the oxane ring. acs.org Another approach involves the regioselective nucleophilic substitution on a pyridine (B92270) ring to introduce methoxy and carboxyl groups before further transformations. nih.gov

Chemo- and Regioselective Transformations of Precursors

The precise control of reactivity at different functional groups (chemoselectivity) and specific positions within a molecule (regioselectivity) is fundamental to the efficient synthesis of highly substituted molecules like this compound. The construction of the oxane (tetrahydropyran) ring often involves cyclization reactions where selectivity is paramount.

One effective strategy involves the intramolecular acid-mediated cyclization of carefully designed precursors such as silylated alkenols. nih.gov In these reactions, the choice of acid catalyst and the strategic placement of functional groups on the acyclic precursor dictate the regioselectivity of the ring closure, ensuring the formation of the desired tetrahydropyran (B127337) ring over other potential cyclic structures. The direction of the nucleophilic attack can be controlled by the nature of substituents in the precursor and the specific reaction conditions employed. urfu.ru

Furthermore, iron(III) chloride (FeCl₃) has been utilized as an effective catalyst for the eco-friendly and highly diastereoselective cyclization of β-hydroxy allylic alcohol derivatives to form substituted cis-tetrahydropyrans. organic-chemistry.org This method favors the formation of the thermodynamically more stable isomer through an equilibration process, showcasing how catalyst choice can govern stereochemical outcomes. organic-chemistry.org The regiochemistry of such transformations is often confirmed through detailed Nuclear Magnetic Resonance (NMR) and X-ray diffraction (XRD) studies. urfu.ru For complex precursors with multiple reactive sites, such as 1,2,4-triketone analogs, the reaction pathway can be switched between forming different heterocyclic cores by tuning reaction parameters like temperature and acidity. urfu.ru

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly integral to the design of synthetic pathways in the pharmaceutical and chemical industries. wjpmr.comresearchgate.netfirp-ula.org These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. wjpmr.comresearchgate.netjddhs.com In the context of synthesizing this compound, these principles guide the selection of reagents, solvents, and reaction conditions.

Atom Economy and Step Efficiency in Synthetic Pathways

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. greenchemistry-toolkit.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more sustainable as they generate minimal waste.

Intramolecular hydroalkoxylation, an addition reaction, is an example of an atom-economical method for constructing tetrahydropyran rings from silylated alkenols. nih.govjcyl.es Similarly, the Ritter reaction, which can be used to produce amido-substituted tetrahydropyrans, is noted for its high atom economy. researchgate.net The synthesis of complex molecules often requires multiple steps; therefore, maximizing step efficiency by designing convergent routes or one-pot reactions is also critical. Combining pot, atom, and step economy (PASE) in the synthesis of related structures like tetrahydropyran-4-ones has been shown to significantly "green" a synthetic route compared to conventional strategies. rsc.org

Synthetic StrategyReaction TypeAtom EconomyKey Features
Intramolecular Cyclization of AlkenolsAddition/CyclizationHighEfficient ring formation with minimal byproducts. nih.govjcyl.es
Multicomponent Reactions (MCRs)Condensation/CyclizationHighCombines multiple starting materials in a single step, increasing complexity and efficiency. researchgate.net
FeCl₃-Catalyzed CyclizationCyclization/IsomerizationHighMinimal byproducts and use of an inexpensive, environmentally benign catalyst. organic-chemistry.org
Conventional Multi-Step SynthesisVariousVariableOften involves protecting groups and stoichiometric reagents, leading to lower atom economy and more waste.

Development of Solvent-Free and Catalytic Reactions

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to pollution and pose safety risks. jddhs.com This has spurred the development of solvent-free reaction conditions and the use of greener alternative solvents.

Solvent-free synthesis of tetrahydropyran derivatives has been successfully achieved using microwave irradiation in the presence of reusable, environmentally benign catalysts such as natural sand. researchgate.net This approach not only eliminates the need for solvents but also often accelerates reaction times. Another sustainable approach involves using magnetic iron oxide nanoparticles (Fe₃O₄-MNPs) as an efficient and easily separable nanocatalyst for the synthesis of pyran derivatives in ethanol, a greener solvent. benthamdirect.com

The use of catalysts is inherently a green practice as it allows for reactions to proceed with higher efficiency and selectivity under milder conditions, using only substoichiometric amounts of the catalytic agent. jddhs.com As mentioned previously, catalysts like FeCl₃ and p-Toluenesulfonic acid (p-TsOH) have proven effective in the stereoselective synthesis of tetrahydropyrans. nih.govorganic-chemistry.org Such catalytic methods provide sustainable alternatives to stoichiometric reagents that are consumed in the reaction and generate significant waste. organic-chemistry.org

MethodCatalyst/ConditionsSolventAdvantages
Microwave-Assisted SynthesisRed Sea SandSolvent-FreeRapid, efficient, uses an inexpensive and reusable catalyst. researchgate.net
NanocatalysisFe₃O₄-MNPsEthanolHigh yield, easy catalyst separation and reuse. benthamdirect.com
Acid Catalysisp-Toluenesulfonic acid (p-TsOH)Organic SolventEfficiently yields highly substituted tetrahydropyrans with high diastereoselectivity. nih.gov
Lewis Acid CatalysisIron(III) chloride (FeCl₃)Organic SolventEco-friendly, inexpensive catalyst, high diastereoselectivity for cis-isomers. organic-chemistry.org
Wolff RearrangementHexafluoroisopropanol (HFIP) promotionNone (HFIP as promoter)Catalyst-free synthesis of carboxylic acid derivatives under ambient conditions. rsc.org

Sustainable Oxidation and Reduction Protocols for Functional Group Interconversion

Oxidation and reduction are fundamental functional group interconversions (FGIs) in organic synthesis. rsc.org Traditional methods often rely on stoichiometric, heavy-metal-based reagents (e.g., chromium or manganese oxides) that are toxic and produce hazardous waste. Sustainable protocols focus on replacing these reagents with catalytic systems that use cleaner, more benign terminal oxidants or reductants.

Modern sustainable oxidation methods for converting alcohols to carbonyls or carboxylic acids often employ catalysts based on iron, ruthenium, or vanadium with oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), which produce only water as a byproduct. organic-chemistry.org For instance, a nanoencapsulated platinum catalyst has been shown to work well with O₂ or even air, with the catalyst being easily separable and reusable. organic-chemistry.org

For reduction reactions, catalytic hydrogenation using molecular hydrogen (H₂) is a highly atom-efficient and clean method. organic-chemistry.org Catalysts based on non-precious metals like iron are being developed as less expensive and more sustainable alternatives to platinum or palladium. organic-chemistry.org For example, the hydrogenation of furfural-derived 3,4-dihydropyran over a Ni/SiO₂ catalyst can produce the tetrahydropyran ring with high yield and selectivity. rsc.org These catalytic approaches are crucial for performing necessary FGIs during the synthesis of this compound in an environmentally responsible manner.

Reaction Mechanisms and Reactivity of 3 Methoxyoxane 3 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions at the Carboxyl Group

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including 3-methoxyoxane-3-carboxylic acid. masterorganicchemistry.compressbooks.publibretexts.org This reaction involves the replacement of the hydroxyl group of the carboxylic acid with a nucleophile. The general mechanism proceeds through a two-step addition-elimination process, forming a tetrahedral intermediate. libretexts.orgvanderbilt.edu The reactivity of the carboxylic acid can be enhanced by converting the hydroxyl group into a better leaving group. pressbooks.pub

Mechanistic Elucidation of Esterification Processes

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. byjus.com One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comlibretexts.org

The mechanism of Fischer esterification involves several equilibrium steps: masterorganicchemistry.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.comlibretexts.org

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.comlibretexts.org

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and forming the final ester product. masterorganicchemistry.comlibretexts.org

Isotopic labeling studies using oxygen-18 have provided evidence for this mechanism, showing that the oxygen from the alcohol is incorporated into the ester. libretexts.org

Table 1: Key Steps in Fischer Esterification of this compound
StepDescriptionKey Intermediates
1Protonation of the carbonyl oxygen of the carboxylic acid. masterorganicchemistry.comchemguide.co.ukProtonated carboxylic acid
2Nucleophilic attack by an alcohol (e.g., methanol (B129727) or ethanol). masterorganicchemistry.comlibretexts.orgTetrahedral intermediate
3Proton transfer to a hydroxyl group. masterorganicchemistry.comlibretexts.orgProtonated tetrahedral intermediate
4Elimination of a water molecule. masterorganicchemistry.comlibretexts.orgProtonated ester
5Deprotonation to form the ester. masterorganicchemistry.comlibretexts.orgEster and regenerated acid catalyst

Amidation and Anhydride (B1165640) Formation via Tetrahedral Intermediates

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally difficult because the basic amine deprotonates the carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.org Heating the ammonium (B1175870) carboxylate salt above 100°C can drive off water and form the amide, but this method is often harsh. libretexts.org

A more common approach involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orglibretexts.org DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group. The amine then attacks the activated carbonyl, proceeding through a tetrahedral intermediate to form the amide. libretexts.org Other reagents, such as methyltrimethoxysilane, have also been shown to be effective for direct amidation. nih.gov Boric acid can also catalyze amidation by forming a mixed-anhydride intermediate. sciencemadness.org

Anhydride Formation: Acid anhydrides can be formed from the reaction of a carboxylic acid with a more reactive carboxylic acid derivative, such as an acyl chloride. libretexts.org The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid acts as the nucleophile attacking the acyl chloride. This process also involves the formation of a tetrahedral intermediate before the chloride ion is eliminated. libretexts.org

Table 2: Reagents for Amidation and Anhydride Formation
TransformationReagentKey Features of the Mechanism
AmidationDicyclohexylcarbodiimide (DCC) and an amine libretexts.orglibretexts.orgActivation of the carboxylic acid followed by nucleophilic attack of the amine on a tetrahedral intermediate. libretexts.org
AmidationMethyltrimethoxysilane (MTM) and an amine nih.govFormation of a silyl (B83357) ester intermediate followed by attack of the amine. nih.gov
AmidationBoric Acid and an amine sciencemadness.orgFormation of a mixed-anhydride intermediate. sciencemadness.org
Anhydride FormationAcyl chloride and a carboxylic acid libretexts.orgNucleophilic attack of the carboxylic acid on the acyl chloride via a tetrahedral intermediate. libretexts.org

Formation of Acyl Halides from this compound

Acyl halides are highly reactive carboxylic acid derivatives and serve as important intermediates in the synthesis of other acyl compounds. vanderbilt.eduwikipedia.org They are typically prepared by treating a carboxylic acid with a halogenating agent.

Common reagents for the synthesis of acyl chlorides include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (B1173362) (PCl₃). orgoreview.comchemguide.co.uk For the formation of acyl bromides, phosphorus tribromide (PBr₃) is commonly used. libretexts.orgorgoreview.com

The reaction with thionyl chloride proceeds by first converting the carboxylic acid's hydroxyl group into an acyl chlorosulfite, which is a much better leaving group. libretexts.orglibretexts.org A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to a tetrahedral intermediate, which then collapses to yield the acyl chloride, sulfur dioxide, and hydrogen chloride. orgoreview.com

Reactions Involving the Oxane Ring System

The oxane ring, a six-membered cyclic ether, is generally stable. However, under certain conditions, it can undergo ring-opening or functionalization reactions.

Ring-Opening and Rearrangement Mechanisms

Ring-opening of oxanes typically requires acidic conditions to protonate the ether oxygen, making the ring more susceptible to nucleophilic attack. The stability of the oxane ring makes it less prone to ring-opening compared to smaller cyclic ethers like oxiranes and oxetanes. radtech.org However, intramolecular reactions can occur. For instance, some oxetane-carboxylic acids have been observed to isomerize into lactones upon heating, a reaction that can be catalyzed by the carboxylic acid group itself. nih.gov While this compound has a six-membered ring, the principle of intramolecular catalysis could potentially lead to rearrangements or ring-opening under forcing conditions. The reaction of epoxides with carboxylic acids, which involves ring-opening, can be catalyzed by the corresponding carboxylate. sci-hub.se

Electrophilic and Nucleophilic Functionalization of the Cyclic Ether

Direct functionalization of the C-H bonds of an oxane ring is challenging due to their general inertness. However, recent advances in catalysis have enabled the functionalization of remote C(sp³)-H bonds in carboxylic acids. researchgate.net These methods often employ transition metal catalysts to achieve site-specific modifications. While specific examples for this compound are not prevalent in the literature, the principles of these reactions could potentially be applied.

Electrophilic functionalization would likely require activation of the oxane ring, for example, through hydride abstraction to form an oxonium ion, which would then be susceptible to attack by nucleophiles. Nucleophilic functionalization would likely target positions activated by the ring oxygen or other functional groups.

Stereochemical Outcomes in Chemical Transformations3.3.1. Analysis of Retention and Inversion of Configuration at Stereocenters3.3.2. Control of Diastereoselectivity and Enantioselectivity in Product Formation

Without any research to draw upon, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. It appears that this compound is either a novel compound or one that has not been the subject of published research in the areas specified.

Derivatization Strategies for 3 Methoxyoxane 3 Carboxylic Acid

Esterification for Synthetic and Analytical Applications

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester, is a fundamental transformation in organic chemistry. organic-chemistry.org In the context of 3-Methoxyoxane-3-carboxylic acid, this reaction provides a versatile handle for modifying the compound's physicochemical properties, thereby enabling a broader range of synthetic and analytical applications.

The conversion of this compound to its corresponding alkyl esters can be achieved through various established methods. These esters often serve as protected forms of the carboxylic acid during multi-step syntheses or as intermediates for further functionalization. For instance, the reaction with simple alcohols in the presence of an acid catalyst can yield the corresponding alkyl esters. More sophisticated methods, such as those employing alkyl halides, can also be utilized. organic-chemistry.org

Silyl (B83357) esters represent another important class of derivatives. sioc-journal.cn Their synthesis is often accomplished by reacting the carboxylic acid with a silylating agent, such as a silyl halide or a silazane. researchgate.net Trimethylsilyl (TMS) esters, for example, are frequently prepared due to their ease of formation and subsequent cleavage under mild conditions. researchgate.net The synthesis of silyl esters can be particularly advantageous for applications requiring a labile protecting group that can be removed without affecting other sensitive functionalities within the molecule.

Table 1: Common Reagents for Alkyl and Silyl Ester Synthesis

Derivative Type Reagent Class Specific Examples
Alkyl Esters Alcohols (with acid catalyst) Methanol (B129727), Ethanol, Propanol
Alkyl Halides Methyl iodide, Ethyl bromide
Silyl Esters Silyl Halides Trimethylsilyl chloride (TMSCl)
Silazanes Hexamethyldisilazane (HMDS) researchgate.net
Silyl Azides Azidotrimethylsilane researchgate.net

For analytical purposes, particularly in complex biological or environmental samples, enhancing the detectability of this compound is often necessary. Fluorescent and chromogenic tagging are powerful techniques that achieve this by covalently attaching a molecule (a "tag") that exhibits strong absorbance or fluorescence properties. sysy-histosure.combiossusa.com

This is typically accomplished by reacting the carboxylic acid group with a derivatizing agent that contains a reactive functional group and a fluorophore or chromophore. tcichemicals.com For carboxylic acids, this often involves an initial activation step, followed by reaction with a fluorescent amine or alcohol. A variety of fluorescent tags with different excitation and emission wavelengths are commercially available, allowing for multiplexed analysis where multiple analytes are detected simultaneously. tcichemicals.comnih.govresearchgate.net Chromogenic tagging follows a similar principle but results in a colored product that can be quantified using spectrophotometry. sysy-histosure.com

Table 2: Examples of Fluorescent Tagging Reagents for Carboxylic Acids

Reagent Name Abbreviation Excitation Max (nm) Emission Max (nm)
4-Bromomethyl-7-methoxycoumarin researchgate.net BrMMC ~325 ~395
9-Anthryldiazomethane researchgate.net ADAM ~365 ~450
4-Nitro-7-N-piperazino-2,1,3-benzoxadiazole nih.gov NBD-PZ 470 nih.gov 541 nih.gov
4-(N,N-Dimethylaminosulphonyl)-7-N-piperazino-2,1,3-benzoxadiazole nih.gov DBD-PZ 440 nih.gov 569 nih.gov

Both gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for the separation, identification, and quantification of chemical compounds. research-solution.comresearchgate.net However, the direct analysis of polar compounds like this compound can be challenging. Derivatization is often employed to improve its chromatographic behavior and enhance its detection by mass spectrometry. researchgate.net

For GC analysis, the primary goal of derivatization is to increase the volatility of the analyte. research-solution.com This is typically achieved by converting the polar carboxylic acid group into a less polar and more volatile ester or silyl ester. research-solution.com Common derivatizing agents for this purpose include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification reagents like pentafluorobenzyl bromide (PFBBr). research-solution.com

In LC-MS, derivatization can serve several purposes. It can improve the retention of the analyte on reversed-phase columns, enhance ionization efficiency, and provide more informative fragmentation patterns in tandem mass spectrometry (MS/MS). researchgate.netnih.gov For instance, derivatization with reagents that introduce a permanently charged group or a readily ionizable moiety can significantly increase the sensitivity of the analysis. researchgate.net Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH), often used in conjunction with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are employed to derivatize carboxylic acids for improved LC-MS analysis. nih.gov Another strategy involves using reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) which can also be used for carboxylic acids with a change in the secondary reagent to EDC. nih.gov

Formation of Amides and N-substituted Derivatives

The reaction of this compound with amines to form amides is a fundamental transformation that opens up a vast chemical space of N-substituted derivatives. nih.govdur.ac.uk The amide bond is a key structural motif in numerous biologically active molecules and functional materials.

The direct condensation of a carboxylic acid and an amine to form an amide is generally difficult due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. dur.ac.uk Therefore, the reaction is typically carried out by first "activating" the carboxylic acid. This can be achieved in several ways, including conversion to a more reactive derivative such as an acid chloride or anhydride (B1165640), or through the use of coupling reagents. dur.ac.ukyoutube.com A wide variety of primary and secondary amines can be used, leading to a diverse array of amide products with varying properties and functionalities. organic-chemistry.org In some cases, direct amide formation can be achieved under specific conditions, for example, using catalysts like magnesium nitrate (B79036) or imidazole (B134444) with urea (B33335) as the nitrogen source. researchgate.net

Carboxylic Acid Activation Methods

The activation of the carboxylic acid group of this compound is a crucial step for many of its derivatization reactions, particularly for the formation of amides and esters under mild conditions. researchgate.net Activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Carbodiimides are a widely used class of coupling reagents in organic synthesis, particularly for the formation of amide bonds. wikipedia.org Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed. wikipedia.orgactim.cominterchim.fr

The mechanism of carbodiimide-mediated coupling involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. researchgate.netactim.com This intermediate can then be attacked by a nucleophile, such as an amine, to form the desired amide and a urea byproduct. wikipedia.orgactim.com To improve reaction efficiency and minimize side reactions, such as racemization of chiral carboxylic acids or the formation of N-acylurea byproducts, additives like N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) are often included in the reaction mixture. actim.commdpi.com These additives react with the O-acylisourea intermediate to form an active ester, which is more stable but still highly reactive towards amines. mdpi.com

Table 3: Common Carbodiimide Coupling Reagents and Additives

Reagent/Additive Acronym Key Features
N,N'-Dicyclohexylcarbodiimide DCC Inexpensive, but the urea byproduct is poorly soluble in many organic solvents. wikipedia.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC, EDAC Water-soluble, and its urea byproduct is also water-soluble, facilitating purification. actim.cominterchim.fr
N-Hydroxysuccinimide NHS Additive used to suppress side reactions and racemization. actim.com
N-Hydroxybenzotriazole HOBt Additive that improves coupling efficiency. mdpi.com

Utilization of Acyl Halide and Anhydride Intermediates

The derivatization of this compound can be effectively achieved by converting the carboxylic acid functionality into more reactive intermediates, such as acyl halides and anhydrides. This activation is a common and powerful strategy in organic synthesis to facilitate reactions with weak nucleophiles, leading to the formation of esters, amides, and other derivatives under mild conditions. chemistrysteps.comacs.orglibretexts.org

The conversion of a carboxylic acid to an acyl chloride is a fundamental step in many synthetic pathways. libretexts.org Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently employed for this transformation. libretexts.orgnih.gov The reaction with thionyl chloride, for instance, proceeds through a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acyl chloride, along with gaseous byproducts sulfur dioxide and hydrogen chloride. libretexts.org This method is advantageous as the byproducts are easily removed from the reaction mixture. Similarly, oxalyl chloride offers a mild and efficient alternative for generating acyl chlorides. nih.gov

Once formed, the highly reactive acyl chloride of this compound can be readily reacted with a variety of nucleophiles. For example, treatment with alcohols leads to the formation of the corresponding esters in a process that is typically rapid and irreversible, often performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.orgtheexamformula.co.uk Reaction with ammonia, primary amines, or secondary amines affords primary, secondary, or tertiary amides, respectively. nih.govlibretexts.org These reactions are generally vigorous and proceed to completion, highlighting the utility of the acyl chloride intermediate. libretexts.org

The following table summarizes the expected derivatization of this compound via its acyl chloride intermediate, based on established chemical principles.

Reactant Reagent for Acyl Chloride Formation Nucleophile Product Reaction Type
This compoundThionyl chloride (SOCl₂)MethanolMethyl 3-methoxyoxane-3-carboxylateEsterification
This compoundOxalyl chloride ((COCl)₂)EthanolEthyl 3-methoxyoxane-3-carboxylateEsterification
This compoundThionyl chloride (SOCl₂)Ammonia3-Methoxyoxane-3-carboxamideAmidation
This compoundOxalyl chloride ((COCl)₂)BenzylamineN-Benzyl-3-methoxyoxane-3-carboxamideAmidation
This compoundThionyl chloride (SOCl₂)DiethylamineN,N-Diethyl-3-methoxyoxane-3-carboxamideAmidation

Carboxylic anhydrides represent another class of activated derivatives useful for acylation reactions. chemistrysteps.com While slightly less reactive than acyl chlorides, anhydrides are effective acylating agents and offer the advantage of not producing corrosive hydrogen chloride gas. chemistrysteps.comlibretexts.org Symmetrical anhydrides can be synthesized by reacting an acyl chloride with a carboxylate salt. libretexts.org In the context of this compound, its corresponding anhydride could be prepared by reacting 3-methoxyoxane-3-carbonyl chloride with sodium 3-methoxyoxane-3-carboxylate.

The resulting anhydride can then be used to synthesize esters and amides. The reaction with an alcohol yields an ester and a molecule of the parent carboxylic acid as a byproduct. libretexts.org Similarly, reaction with an amine produces an amide and a carboxylate salt. nih.govlibretexts.org These reactions are often carried out in the presence of a base like pyridine or by using two equivalents of the amine nucleophile to neutralize the carboxylic acid byproduct. libretexts.org

The table below outlines the derivatization of this compound using its anhydride intermediate.

Reactant Nucleophile Product Byproduct Reaction Type
3-Methoxyoxane-3-carboxylic anhydrideIsopropanolIsopropyl 3-methoxyoxane-3-carboxylateThis compoundEsterification
3-Methoxyoxane-3-carboxylic anhydrideAnilineN-Phenyl-3-methoxyoxane-3-carboxamideThis compoundAmidation
3-Methoxyoxane-3-carboxylic anhydrideCyclohexylamineN-Cyclohexyl-3-methoxyoxane-3-carboxamideThis compoundAmidation

Spectroscopic Elucidation and Advanced Characterization of 3 Methoxyoxane 3 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 3-Methoxyoxane-3-carboxylic acid, a combination of 1D and 2D NMR techniques provides a complete picture of its proton and carbon framework.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methoxy (B1213986) group protons and the protons of the oxane ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the carboxylic acid group. oregonstate.edupdx.edu

The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the range of δ 3.3-3.8 ppm. mdpi.com The protons on the oxane ring will show more complex splitting patterns due to geminal and vicinal couplings.

H-2 and H-6 (Axial and Equatorial): The protons on the carbons adjacent to the ring oxygen (C-2 and C-6) are expected to be the most deshielded of the ring protons, appearing in the range of δ 3.5-4.0 ppm. oregonstate.edu They will likely appear as complex multiplets due to coupling with each other and with the protons on C-3 and C-5.

H-4 and H-5 (Axial and Equatorial): The protons on C-4 and C-5 would resonate further upfield, typically in the region of δ 1.5-2.5 ppm. oregonstate.edu Their chemical shifts and coupling constants will be dependent on their axial or equatorial orientation.

Analysis of the coupling constants (J-values) is crucial for determining the conformation of the oxane ring. Dihedral angle relationships, as described by the Karplus equation, can be used to distinguish between axial-axial, axial-equatorial, and equatorial-equatorial couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
-OCH₃3.72s-
H-2ax, H-2eq3.6 - 3.9m
H-4ax, H-4eq1.8 - 2.2m
H-5ax, H-5eq1.6 - 2.0m
H-6ax, H-6eq3.5 - 3.8m
-COOH10 - 12br s-

Note: These are predicted values based on analogous structures and general spectroscopic principles. Actual experimental values may vary.

¹³C NMR Carbonyl and Ring Carbon Resonance Identification

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. oregonstate.eduoregonstate.edu

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded, typically appearing in the range of δ 170-185 ppm. libretexts.orglibretexts.org

Quaternary Carbon (C-3): The carbon atom at position 3, bonded to both the methoxy group and the carboxylic acid, is a quaternary carbon. Its resonance is expected around δ 75-85 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will resonate in the range of δ 50-60 ppm. mdpi.com

Ring Carbons (C-2, C-4, C-5, C-6): The carbons of the oxane ring will appear at varying chemical shifts. The carbons adjacent to the ring oxygen (C-2 and C-6) are expected to be in the δ 65-75 ppm region, while the other ring carbons (C-4 and C-5) will be further upfield, around δ 20-35 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-COOH175 - 180
C-380 - 85
C-2, C-668 - 72
-OCH₃52.6
C-4, C-525 - 35

Note: These are predicted values based on analogous structures and general spectroscopic principles. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman)

Analysis of Carbonyl Stretching Frequencies and Environmental Influences

The most prominent feature in the IR spectrum of a carboxylic acid is the carbonyl (C=O) stretching vibration. orgchemboulder.comspectroscopyonline.com

Carbonyl Stretch (νC=O): For this compound, the C=O stretching frequency is expected to appear as a strong, sharp band in the region of 1700-1725 cm⁻¹. msu.edupg.edu.pl The exact position can be influenced by hydrogen bonding. In the solid state or in concentrated solutions, carboxylic acids exist as hydrogen-bonded dimers, which lowers the C=O stretching frequency. orgchemboulder.commsu.edu In dilute, non-polar solvents, the monomeric form is more prevalent, leading to a higher stretching frequency.

O-H Stretch: The O-H stretching vibration of the carboxylic acid group gives rise to a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer. orgchemboulder.commsu.edu

C-O Stretch: The C-O stretching vibration of the carboxylic acid group is expected between 1210 and 1320 cm⁻¹. spectroscopyonline.com

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H stretch (dimer)2500-3300Broad, Strong
Carboxylic AcidC=O stretch1700-1725Strong
Carboxylic AcidC-O stretch1210-1320Medium
Carboxylic AcidO-H bend920-950Broad, Medium
EtherC-O-C stretch1080-1150Strong

Note: These are predicted values based on general spectroscopic data for carboxylic acids and ethers.

Characteristic Vibrational Modes of the Oxane Ring

The oxane ring itself has characteristic vibrational modes, although they are often coupled with other vibrations in the molecule.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage in the oxane ring are expected to produce strong bands in the fingerprint region of the IR spectrum, typically around 1100 cm⁻¹.

Ring Breathing Modes: In the Raman spectrum, a "ring breathing" mode, which involves the symmetric expansion and contraction of the entire ring, may be observed at lower frequencies. libretexts.org

CH₂ Vibrations: The CH₂ groups of the ring will exhibit stretching vibrations in the 2850-2960 cm⁻¹ region and various bending (scissoring, wagging, twisting, and rocking) vibrations in the 1470-720 cm⁻¹ region.

A detailed analysis of the Raman spectrum can provide complementary information to the IR spectrum, particularly for symmetric vibrations that may be weak or inactive in the IR. rsc.orgresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone analytical technique for the structural characterization of novel compounds. In the context of this compound, MS provides critical data regarding its molecular weight, elemental composition, and structural features through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental formula of a compound by measuring its mass with extremely high accuracy, typically to within a few parts per million (ppm). researchgate.net Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between molecules that have the same integer mass but different elemental compositions (isobars). bioanalysis-zone.com This capability is crucial for confirming the identity of a newly synthesized compound like this compound.

The process involves ionizing the molecule—often using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI)—to form quasi-molecular ions such as [M+H]⁺ or [M+Na]⁺. These ions are then guided into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, which measures the mass-to-charge ratio (m/z) to several decimal places. thermofisher.com

For this compound, the expected exact mass for its neutral form (C₇H₁₂O₄) is calculated by summing the precise masses of its constituent atoms. The experimentally measured mass from an HRMS instrument would be compared against this theoretical value. A close match provides strong evidence for the proposed chemical formula. miamioh.edu

Table 1: HRMS Data for this compound (C₇H₁₂O₄)

Ion FormulaAdductCalculated m/zObserved m/z (Hypothetical)Mass Difference (ppm)
[C₇H₁₃O₄]⁺[M+H]⁺161.0790161.0788-1.2
[C₇H₁₂O₄Na]⁺[M+Na]⁺183.0606183.0604-1.1
[C₇H₁₂O₄K]⁺[M+K]⁺199.0346199.0343-1.5

Elucidation of Fragmentation Pathways for Structural Insights

Beyond determining the molecular formula, mass spectrometry, particularly when coupled with tandem MS (MS/MS), provides profound structural insights by analyzing the fragmentation patterns of the parent ion. waters.com The molecular ion of this compound, being a cyclic ether, a carboxylic acid, and a methoxy-substituted compound, is expected to undergo characteristic fragmentation reactions upon energetic activation (e.g., through electron impact or collision-induced dissociation). chemguide.co.uk

The fragmentation pathways are governed by the relative stability of the resulting fragment ions and neutral losses. Key fragmentation patterns for this molecule would likely include: libretexts.orgarizona.edu

Alpha-Cleavage: The bonds adjacent to the ring oxygen are susceptible to cleavage. This is a common pathway for ethers. miamioh.edu

Loss of the Methoxy Group: Cleavage of the C-O bond can lead to the loss of a methoxy radical (•OCH₃, 31 Da) or a neutral methanol (B129727) molecule (CH₃OH, 32 Da), resulting in a prominent M-31 or M-32 peak.

Loss of the Carboxyl Group: Decarboxylation can occur via the loss of a carboxyl radical (•COOH, 45 Da) or through the elimination of carbon dioxide (CO₂, 44 Da). libretexts.org

Ring Cleavage: Cyclic structures can undergo fragmentation pathways that open the ring. For oxane derivatives, this can involve retro-Diels-Alder type reactions or other complex rearrangements, leading to characteristic fragment ions. msu.eduwhitman.edu

Analyzing these specific losses and the resulting m/z values allows for the piecemeal reconstruction of the molecule's structure, confirming the connectivity of the oxane ring, the carboxylic acid, and the methoxy group at the C3 position.

Table 2: Predicted Mass Spectral Fragments for this compound

m/z (Fragment Ion)Proposed Neutral LossFragment FormulaDescription
129•OCH₃[C₆H₉O₃]⁺Loss of methoxy radical
115•COOH[C₆H₁₁O₂]⁺Loss of carboxyl radical
101•OCH₃ and CO[C₅H₉O₂]⁺Subsequent loss of carbon monoxide from the m/z 129 fragment
85•OCH₃ and CO₂[C₅H₉O]⁺Subsequent loss of carbon dioxide from the m/z 129 fragment
59C₅H₇O[C₂H₃O₂]⁺Fragment containing the carboxyl and methoxy groups

Electronic Circular Dichroism (ECD) for Chiral Structure Determination

The this compound molecule possesses a stereogenic center at the C3 position, meaning it exists as a pair of enantiomers, (R) and (S). Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. rsc.orgencyclopedia.pub ECD measures the differential absorption of left and right circularly polarized light by a chiral sample, producing a spectrum of positive or negative bands (Cotton effects). psu.edu

Since enantiomers have mirror-image ECD spectra, the technique provides a definitive way to assign the absolute configuration. encyclopedia.pub The modern approach involves a synergistic combination of experimental measurement and quantum chemical computation. nih.govlew.ro

The methodology proceeds as follows:

Experimental Measurement: The ECD spectrum of one of the purified enantiomers of this compound is recorded.

Computational Modeling: The three-dimensional structures of both the (R) and (S) enantiomers are modeled. Conformational searches and geometry optimizations, typically using Density Functional Theory (DFT), are performed to identify the most stable conformers. acs.org

Spectrum Prediction: Time-Dependent DFT (TD-DFT) calculations are then used to predict the theoretical ECD spectra for the stable conformers of both the (R) and (S) enantiomers. nih.gov The final predicted spectrum for each enantiomer is a Boltzmann-weighted average of the spectra of its individual conformers.

Comparison and Assignment: The experimental ECD spectrum is compared to the theoretically calculated spectra for the (R) and (S) enantiomers. A direct match in the signs and positions of the Cotton effects between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer that was measured. acs.org

This combined experimental and computational ECD analysis is a highly reliable method for the absolute structural elucidation of chiral compounds like the enantiomers of this compound. bch.rosemanticscholar.org

Computational and Theoretical Investigations of 3 Methoxyoxane 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. nih.govbioscipublisher.com DFT methods provide a balance between computational cost and accuracy, making them well-suited for studying molecules of this size and complexity. mongoliajol.inforiken.jp These calculations can elucidate electronic properties, predict reaction pathways, and analyze intermolecular interactions, offering a microscopic view of the molecule's behavior. nih.govrsc.org

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational chemistry is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. For 3-methoxyoxane-3-carboxylic acid, this process reveals the most stable three-dimensional structure. The oxane ring typically adopts a chair conformation to minimize steric and torsional strain. organicchemistrytutor.com The substituents at the C3 position, a methoxy (B1213986) group and a carboxylic acid group, will have their positions determined by a combination of electronic and steric factors.

The electronic structure, once the geometry is optimized, can be analyzed to understand the distribution of electrons. libretexts.orglibretexts.org The carboxylic acid group, with its carbonyl and hydroxyl moieties, is a key feature. libretexts.orglibretexts.org The presence of the electronegative oxygen atoms leads to a polarized structure. Resonance within the carboxyl group can influence bond lengths and reactivity. libretexts.org

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Axial COOH) from DFT Calculations
ParameterValue
C-O (oxane ring) Bond Length1.43 Å
C-C (oxane ring) Bond Length1.53 Å
C-COOH Bond Length1.52 Å
C-OCH3 Bond Length1.42 Å
O-C-O (oxane) Bond Angle112.5°
C-C-C (oxane) Bond Angle110.8°

Transition State Modeling and Reaction Pathway Prediction

Quantum chemical calculations are invaluable for modeling transition states, which are the high-energy intermediates in a chemical reaction. mit.eduresearchgate.net By identifying the structure and energy of a transition state, the activation energy for a reaction can be determined, providing insight into the reaction rate. nsf.gov For this compound, potential reactions could include esterification of the carboxylic acid, or reactions involving the oxane ring oxygen.

For instance, the decarboxylation of a related carboxylic acid was studied using DFT to calculate the transition state energies. researchgate.net Similarly, the mechanism of C-H activation in carboxylic acids has been investigated, highlighting the role of counter-cations and the formation of intermediate complexes. chemrxiv.org Predicting reaction pathways involves mapping the potential energy surface to identify the lowest energy route from reactants to products. rsc.org

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. lumenlearning.comlibretexts.org For a flexible molecule like this compound, understanding its conformational preferences is crucial as different conformers can exhibit distinct chemical and physical properties.

Exploration of Torsional Potential Energy Surfaces

The torsional potential energy surface maps the energy of the molecule as a function of the rotation around one or more single bonds. For this compound, key torsional angles include those within the oxane ring and those associated with the rotation of the methoxy and carboxylic acid groups. The oxane ring will primarily exist in a chair conformation, but boat and twist-boat conformations are also possible, though generally higher in energy. scribd.com The energy differences between these conformations can be calculated to determine their relative populations at a given temperature. lumenlearning.com

Table 2: Hypothetical Relative Energies of this compound Conformers
ConformerRelative Energy (kcal/mol)
Chair (Equatorial COOH)0.00
Chair (Axial COOH)1.5
Twist-Boat5.5
Boat6.9

Investigation of Intramolecular Hydrogen Bonding and Steric Effects

Intramolecular hydrogen bonding can significantly influence the conformational preferences of a molecule. In this compound, a hydrogen bond could potentially form between the hydrogen of the carboxylic acid and the oxygen of the methoxy group, or the oxygen of the oxane ring. osti.govrsc.orgmdpi.com The strength of such a bond can be estimated using computational methods. osti.gov The presence of an intramolecular hydrogen bond can lock the molecule into a specific conformation, affecting its reactivity. rsc.orgresearchgate.net

Influence of Substituents on Oxane Ring Conformations

The substituents on the oxane ring have a profound impact on its conformational equilibrium. In cyclohexane (B81311) systems, which are analogous to oxanes, bulky substituents generally prefer to occupy equatorial positions to minimize 1,3-diaxial interactions. organicchemistrytutor.comlumenlearning.com For this compound, the preference of the carboxylic acid and methoxy groups for either an axial or equatorial position will depend on a delicate balance of steric hindrance, electronic effects, and potential intramolecular hydrogen bonding. The anomeric effect, which can favor axial positioning of electronegative substituents at the anomeric carbon (C2 or C6), is not directly applicable here as the substitution is at C3. However, related stereoelectronic effects involving the ring oxygen could still influence the conformational landscape.

Spectroscopic Property Prediction and Validation

Computational chemistry serves as a powerful tool for predicting and interpreting the spectroscopic characteristics of molecules. For this compound, theoretical calculations can provide valuable insights into its Nuclear Magnetic Resonance (NMR) spectra, vibrational modes (Infrared and Raman), and Electronic Circular Dichroism (ECD) spectra, which is particularly useful for determining the absolute configuration of chiral centers.

Theoretical NMR Chemical Shift and Vibrational Frequency Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict the electronic structure and properties of molecules, including NMR chemical shifts and vibrational frequencies. dergipark.org.trchemrxiv.org The accuracy of these predictions depends on the chosen functional and basis set. dergipark.org.tr

Theoretical ¹H and ¹³C NMR Chemical Shifts:

The predicted ¹H and ¹³C NMR chemical shifts for this compound would be calculated by optimizing the molecule's geometry and then computing the magnetic shielding tensors, typically using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These shielding values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.

The expected chemical shifts for the protons and carbons in this compound can be estimated based on the functional groups present. For instance, the methoxy protons (-OCH₃) would likely appear in the range of 3.3-4.0 ppm in the ¹H NMR spectrum. The protons on the oxane ring would have shifts influenced by their proximity to the oxygen atom and the carboxylic acid group. The carboxylic acid proton itself would be significantly downfield, typically above 10 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would be expected in the 170-185 ppm region. The carbon atom attached to both the methoxy and carboxylic acid groups (C3) would also have a distinct downfield shift. The carbons of the oxane ring would appear at varying shifts depending on their distance from the heteroatom and other substituents.

A hypothetical table of predicted NMR chemical shifts, based on DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory), is presented below.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH12.1175.2
-OCH₃3.552.8
C2-H₂3.8, 3.668.5
C3-85.1
C4-H₂1.9, 1.728.3
C5-H₂1.8, 1.624.1
C6-H₂3.9, 3.765.9

Theoretical Vibrational Frequencies (IR and Raman):

Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in its infrared (IR) and Raman spectra. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates.

For this compound, prominent vibrational modes would include the O-H stretch of the carboxylic acid (typically a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1750 cm⁻¹), and various C-O and C-H stretching and bending vibrations. oregonstate.edu

A representative table of predicted vibrational frequencies is shown below.

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(O-H)3450Carboxylic acid O-H stretch
ν(C-H)2980-2850Aliphatic and methoxy C-H stretches
ν(C=O)1735Carbonyl stretch
δ(C-H)1470-1350C-H bending
ν(C-O)1250-1050C-O stretches (ether and carboxylic acid)

Simulation of ECD Spectra for Absolute Configuration Assignment

Since this compound possesses a chiral center at the C3 position, it can exist as two enantiomers, (R)- and (S)-3-methoxyoxane-3-carboxylic acid. Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules.

The simulation of ECD spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). lew.ro The process involves:

Performing a conformational search to identify the low-energy conformers of the molecule.

Optimizing the geometry of each significant conformer.

Calculating the excitation energies and rotatory strengths for each conformer.

Boltzmann-averaging the spectra of the individual conformers to generate the final predicted ECD spectrum.

By comparing the theoretically simulated ECD spectrum with the experimentally measured spectrum, the absolute configuration of the enantiomer can be confidently assigned. lew.ro For instance, if the experimental spectrum shows a positive Cotton effect at a certain wavelength, and the calculated spectrum for the (R)-enantiomer also shows a positive Cotton effect at a similar wavelength while the (S)-enantiomer shows a negative one, the absolute configuration can be assigned as (R).

Role of 3 Methoxyoxane 3 Carboxylic Acid in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block in Complex Molecule Synthesis

There is no currently available scientific literature or research data detailing the use of 3-Methoxyoxane-3-carboxylic acid as a chiral building block in the synthesis of complex molecules.

Integration into Diverse Molecular Architectures for Functional Materials

Information regarding the integration of this compound into molecular architectures for the development of functional materials is not present in the available scientific and chemical databases.

Precursor for Novel Heterocyclic Compounds and Scaffolds

There are no published studies or data that describe the use of this compound as a precursor for the synthesis of novel heterocyclic compounds or scaffolds.

Future Research Directions

Development of Highly Efficient and Selective Catalytic Systems for 3-Methoxyoxane-3-carboxylic acid Synthesis

The efficient synthesis of this compound is a prerequisite for any further investigation. Future research should focus on developing catalytic routes that offer high yield, selectivity, and sustainability, moving beyond classical stoichiometric methods.

One promising avenue is the direct oxidation of a precursor alcohol, 3-hydroxymethyl-3-methoxyoxane. Research has demonstrated the efficacy of various catalytic systems for the oxidation of primary alcohols to carboxylic acids. organic-chemistry.org For instance, systems utilizing iron nitrate (B79036)/TEMPO with air as the oxidant, or chromium(VI) oxide catalyzed reactions with periodic acid (H₅IO₆), have shown excellent yields for complex molecules. organic-chemistry.org A similar strategy is employed in the synthesis of related cyclic ethers, where 3-hydroxymethyl-oxetanes are oxidized to oxetane-3-carboxylic acids using oxygen over a palladium or platinum catalyst in an alkaline medium. google.com

Another advanced approach involves the direct carboxylation of a suitable precursor. The development of catalytic systems for the synthesis of carboxylic acids from various substrates, including alcohols and CO₂, is an active area of green chemistry. rsc.org Investigating a rhodium-based catalytic system, for example, could enable the conversion of an oxygenated precursor of 3-methoxyoxane into the target carboxylic acid, utilizing CO₂ as a C1 building block. rsc.org The challenge lies in adapting these systems to the specific steric and electronic properties of the oxane substrate and ensuring the stability of the heterocyclic ring under reaction conditions.

Catalytic ApproachPrecursorPotential Catalyst SystemKey AdvantagesReferenced Analogy
Direct Oxidation3-hydroxymethyl-3-methoxyoxaneFe(NO₃)₃/TEMPO/AirGreen, uses air as oxidant, mild conditions.Oxidation of various primary alcohols. organic-chemistry.org
Direct Oxidation3-hydroxymethyl-3-methoxyoxanePd/C or Pt/C with O₂High efficiency, applicable to cyclic ethers.Synthesis of oxetane-3-carboxylic acids. google.com
Catalytic CarboxylationOxygenated oxane precursorRh/TPP with CO₂/H₂Utilizes renewable C1 source (CO₂).Synthesis of aliphatic carboxylic acids. rsc.org

This table presents potential catalytic strategies for future research based on established methodologies for analogous compounds.

Exploration of Bio-inspired and Biocatalytic Routes to the Oxane Core

Biocatalysis offers unparalleled selectivity and operates under environmentally benign aqueous conditions, making it an attractive alternative to traditional chemical synthesis. nih.gov Future research should explore the use of enzymes for the stereoselective synthesis of the this compound core.

The enzymatic formation of oxygen-containing heterocycles is a known strategy in natural product biosynthesis and can be harnessed for synthetic purposes. researchgate.net Enzymes such as halohydrin dehalogenases (HHDHs), which have recently been engineered for the enantioselective formation and ring-opening of oxetanes, could be a starting point. researchgate.netnih.govresearchgate.net By expanding the substrate scope of these or similar enzymes through directed evolution, it may be possible to develop a biocatalyst that can construct the oxane ring with high fidelity.

Additionally, oxidative enzymes like laccases could be explored. Laccases are versatile biocatalysts used in the synthesis of various heterocyclic cores through oxidative coupling reactions. mdpi.com A bio-inspired cascade could be designed where an enzyme first constructs the basic oxane skeleton from a linear precursor, followed by enzymatic or chemical steps to introduce the methoxy (B1213986) and carboxylic acid functionalities. The development of such multi-enzyme cascade systems is a frontier in biocatalysis, enabling the synthesis of complex molecules from simple starting materials in a one-pot setup. rsc.org

Application of Advanced Spectroscopic Techniques for Dynamic Studies

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for predicting its properties and interactions. Advanced spectroscopic methods are indispensable tools for such investigations.

Dynamic NMR (DNMR) spectroscopy is particularly powerful for studying stereodynamic processes like ring inversion in cyclic systems. researchgate.net By analyzing changes in the NMR spectrum at various temperatures, it is possible to determine the energy barriers for conformational changes. researchgate.netorganicchemistrydata.org For this compound, DNMR could elucidate the kinetics of the chair-to-chair ring flip and determine the preferred axial or equatorial orientation of the methoxy and carboxylic acid substituents, which is known to be influenced by factors like hydrogen bonding. Similar studies have been successfully performed on related cyclohexane (B81311) and oxane derivatives. researchgate.netresearchgate.net

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Exchange Spectroscopy (EXSY) can provide further insights. acs.org These methods can reveal through-space proximities between protons, helping to confirm stereochemistry, and can also measure rates of chemical exchange, for example, the exchange of the acidic proton with solvent molecules. organicchemistrydata.orgacs.org

Vibrational spectroscopy (FT-IR and Raman) is essential for identifying functional groups and studying intermolecular interactions. journalspub.com For this compound, these techniques would be critical for analyzing the hydrogen-bonding network formed by the carboxylic acid groups, which can lead to the formation of dimers or oligomers in solution or the solid state. tandfonline.com

Spectroscopic TechniqueInformation GainedPurpose for this compound
Dynamic NMR (DNMR)Activation energies (ΔG‡) of conformational changes.Quantify the energy barrier for the oxane ring inversion. researchgate.netresearchgate.net
2D NMR (NOESY/EXSY)Through-space correlations and chemical exchange rates.Determine relative stereochemistry and study proton exchange dynamics. organicchemistrydata.orgacs.org
FT-IR/Raman SpectroscopyVibrational modes of functional groups.Characterize intermolecular hydrogen bonding of the carboxylic acid group. journalspub.com
13C NMR SpectroscopyChemical environment of carbon atoms.Characterize the electronic environment of the carbonyl and oxane ring carbons. tandfonline.com

This table summarizes advanced spectroscopic techniques and their potential applications in the structural and dynamic analysis of the target molecule.

Computational Design and Prediction of Novel Functionalized Derivatives

Computational chemistry provides powerful tools to predict molecular properties and guide synthetic efforts, reducing the need for time-consuming trial-and-error experimentation. frontiersin.org For this compound, in silico methods can be used to design novel derivatives with tailored functionalities. acs.org

Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry, predict spectroscopic signatures (NMR, IR), and calculate electronic properties such as molecular electrostatic potential maps, which identify reactive sites. tandfonline.comresearchgate.net This information is invaluable for predicting the molecule's reactivity and designing synthetic modifications. DFT can also be used to model reaction pathways and calculate activation barriers for potential synthetic routes, helping to identify the most promising catalytic systems before experimental work begins. acs.org

Furthermore, if the oxane scaffold is considered for biological applications, computational methods can guide the design of functionalized derivatives. nih.gov By introducing various substituents onto the oxane ring or modifying the carboxylic acid group, a library of virtual compounds can be created. These derivatives can then be screened in silico for drug-like properties (e.g., using Lipinski's rules) and their potential to bind to biological targets can be evaluated using molecular docking simulations. nih.govmdpi.com This rational, computer-guided approach accelerates the discovery of new bioactive molecules by prioritizing the synthesis of the most promising candidates. researchgate.netnih.gov

Computational MethodApplicationObjective
Density Functional Theory (DFT)Geometry Optimization & Energy CalculationPredict the most stable conformation and reaction energetics. acs.org
Time-Dependent DFT (TD-DFT)Electronic Spectra PredictionCalculate theoretical UV-Vis spectra to compare with experimental data. tandfonline.com
Molecular DockingLigand-Protein Binding SimulationScreen functionalized derivatives against known biological targets. nih.govmdpi.com
Molecular Dynamics (MD)Simulation of Molecular MotionStudy the stability of ligand-protein complexes and conformational flexibility over time. researchgate.net

This table outlines a potential workflow for the computational design and evaluation of novel derivatives based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxyoxane-3-carboxylic acid in academic research?

  • Methodological Answer : Synthesis of this compound can be approached via ring-opening or functionalization strategies. For structurally analogous oxetane-carboxylic acids (e.g., 3-Ethyloxetane-3-carboxylic acid), cyclization of hydroxy acids or nucleophilic substitution at the 3-position has been employed . Computational retrosynthesis tools (e.g., AI-driven models leveraging databases like Reaxys) can predict feasible pathways, such as ester hydrolysis or methoxy group introduction via alkylation . Reaction optimization should include monitoring by HPLC or LC-MS to track intermediate stability .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Based on analogs like oxetane-carboxylic acids, storage at 2–8°C in a dry, inert environment (e.g., desiccator with silica gel) is recommended to prevent hydrolysis or degradation . Stability under varying pH and temperature should be validated via accelerated degradation studies (e.g., 40°C/75% RH for 1 month) with periodic NMR or FTIR analysis to confirm integrity .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can resolve the methoxy group (δ ~3.3 ppm for –OCH₃) and confirm ring conformation. COSY/HSQC experiments clarify coupling between the carboxylic proton and adjacent oxane ring protons .
  • FTIR : A strong carbonyl stretch (~1700 cm⁻¹) and C–O–C vibrations (~1100 cm⁻¹) confirm the carboxylic acid and ether functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₇H₁₂O₄ = 160.07 g/mol) and fragments indicative of ring-opening .

Q. What safety precautions are essential when working with this compound in the laboratory?

  • Methodological Answer : Analogous compounds (e.g., oxetane derivatives) are classified as acute toxicants (Oral Category 4, H302) and irritants (Skin Category 2, H315). Use PPE: nitrile gloves, lab coat, and safety goggles. Conduct reactions in fume hoods with local exhaust ventilation. Emergency protocols include rinsing exposed skin/eyes with water for 15+ minutes and seeking medical evaluation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the carboxylic group on methoxy substitution. Molecular docking studies predict interactions in catalytic systems, while QSPR models correlate steric/electronic parameters with reaction yields . Retrosynthesis algorithms (e.g., Template_relevance Pistachio) propose pathways like photoredox catalysis for functionalizing the oxane ring .

Q. What strategies resolve discrepancies in NMR data when synthesizing this compound derivatives?

  • Methodological Answer : Conflicting NMR signals (e.g., unexpected splitting) may arise from rotamers or ring puckering. Variable-temperature NMR (e.g., –40°C to 80°C) can freeze conformational changes. Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) may alter hydrogen bonding, clarifying peak assignments. Cross-validation with X-ray crystallography (if crystalline) resolves absolute configuration .

Q. How does the steric environment of the oxane ring influence the acid dissociation constant (pKa) of this compound?

  • Methodological Answer : The chair conformation of the oxane ring positions the methoxy group axially or equatorially, affecting solvation and pKa. Potentiometric titration in aqueous/organic solvents (e.g., 50% MeOH) measures pKa shifts. Comparative studies with 3-Methyloxetane-3-carboxylic acid (pKa ~2.8) reveal how ring size and substituent orientation modulate acidity .

Q. What are the best practices for scaling up the synthesis of this compound while maintaining yield and purity?

  • Methodological Answer : Pilot-scale reactions (e.g., 10–100 g) require optimizing mixing efficiency (e.g., overhead stirring) and temperature control (±2°C). Continuous flow systems minimize exothermic risks during ester hydrolysis. Post-synthesis, recrystallization from ethyl acetate/hexane or preparative HPLC (C18 column, 0.1% TFA buffer) achieves >95% purity. Process Analytical Technology (PAT) tools like in-line FTIR monitor real-time conversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.